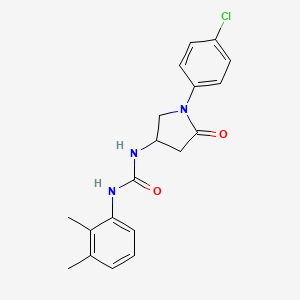![molecular formula C13H14Cl2N2OS B2741575 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride CAS No. 1049728-22-4](/img/structure/B2741575.png)
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1049728-22-4 . It has a molecular weight of 317.24 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H13ClN2OS.ClH/c1-9-2-4-10 (5-3-9)15-12 (17)6-13-16-11 (7-14)8-18-13;/h2-5,8H,6-7H2,1H3, (H,15,17);1H . This code provides a textual representation of the molecular structure.
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . More detailed physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Biological Activity
One significant area of research involves understanding the metabolic pathways of related chloromethylthiazole compounds in biological organisms. For example, Bakke et al. (1981) explored the metabolism of 2-acetamido-4-(chloromethyl)thiazole in rats, revealing differences in metabolite formation between germfree and conventional rats, suggesting the involvement of intestinal microbiota in the metabolism of this compound Bakke et al., 1981.
Coleman et al. (2000) conducted comparative studies on the metabolism of chloroacetamide herbicides, demonstrating the role of liver microsomes in transforming these compounds into metabolites with potential toxicological implications Coleman et al., 2000.
Chemical Synthesis and Radiolabeling
Chemical synthesis and radiolabeling techniques have been applied to related chloroacetanilide and chloroacetamide compounds for studying their biological fate and mechanism of action. Latli and Casida (1995) discussed the radiosynthesis of a chloroacetanilide herbicide, highlighting methods to achieve high specific activity required for metabolic and mode of action studies Latli & Casida, 1995.
Environmental Impact and Herbicide Action
Research into the environmental impact and mode of action of chloroacetamide herbicides has uncovered their inhibitory effects on fatty acid synthesis in algae, indicating potential ecological consequences of their use Weisshaar & Böger, 1989.
Novel Syntheses of Derivatives with Biological Activity
The synthesis of novel derivatives of related compounds has been explored for potential therapeutic applications. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide with significant anti-inflammatory activity Sunder & Maleraju, 2013.
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS.ClH/c1-9-2-4-10(5-3-9)15-12(17)6-13-16-11(7-14)8-18-13;/h2-5,8H,6-7H2,1H3,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMUAGRLCUIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2741495.png)

![2-(2,5-Dimethylphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2741500.png)
![Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2741501.png)
![4-Bromo-N-[cyano-(2-methoxyphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2741502.png)



![2-Chloro-N-[2-(1,4-dimethylindol-3-yl)ethyl]acetamide](/img/structure/B2741508.png)
![1-(2,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2741509.png)
![2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol](/img/structure/B2741511.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2741515.png)